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molecular formula C6H9NaO6S B080844 Sodium 4-hydroxybenzenesulfonate dihydrate CAS No. 10580-19-5

Sodium 4-hydroxybenzenesulfonate dihydrate

Cat. No. B080844
M. Wt: 232.19 g/mol
InChI Key: SXONATFNYJWFNK-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Patent
US07405231B2

Procedure details

5 g (21.5 mmol) sodium 4-hydroxy-benzenesulfonate dihydrate were suspended in 50 ml toluene and refluxed for 2 hours using a Dean-Stark trap (a water separator used in chemical reactions). The solvent was evaporated, replaced by 12.8 g (108 mmol) thionyl chloride and 160 mg DMF and the mixture stirred for 4 hours at 60° C. and over night at room temperature. After evaporation, the residue was quenched with ice water, extracted thrice with dichloromethane and the extracts died and evaporated. Yield 4.78 g (quant.) raw product as white gum.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
12.8 g
Type
reactant
Reaction Step Three
Name
Quantity
160 mg
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
O.O.[OH:3][C:4]1[CH:9]=[CH:8][C:7]([S:10]([O-:13])(=O)=[O:11])=[CH:6][CH:5]=1.[Na+].O.S(Cl)([Cl:18])=O.CN(C=O)C>C1(C)C=CC=CC=1>[OH:3][C:4]1[CH:9]=[CH:8][C:7]([S:10]([Cl:18])(=[O:13])=[O:11])=[CH:6][CH:5]=1 |f:0.1.2.3|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
O.O.OC1=CC=C(C=C1)S(=O)(=O)[O-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
Quantity
12.8 g
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Four
Name
Quantity
160 mg
Type
reactant
Smiles
CN(C)C=O
Step Five
Name
Quantity
50 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
the mixture stirred for 4 hours at 60° C. and over night at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
After evaporation
CUSTOM
Type
CUSTOM
Details
the residue was quenched with ice water
EXTRACTION
Type
EXTRACTION
Details
extracted thrice with dichloromethane
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
OC1=CC=C(C=C1)S(=O)(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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